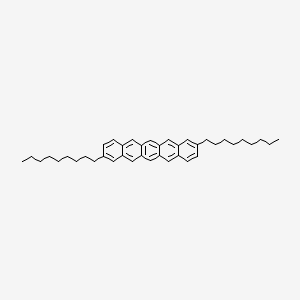






|
REACTION_CXSMILES
|
[CH2:1]([C:10]1[CH:11]=[CH:12][C:13]2[CH2:14][C:15]3[C:28]([C:29](=O)[C:30]=2[CH:31]=1)=[CH:27][C:26]1[CH2:25][C:24]2[C:19](=[CH:20][C:21]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])=[CH:22][CH:23]=2)[C:18](=O)[C:17]=1[CH:16]=3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>COCCOCCOC>[CH2:33]([C:21]1[CH:22]=[CH:23][C:24]2[C:19](=[CH:18][C:17]3[C:26]([CH:25]=2)=[CH:27][C:28]2[C:15](=[CH:14][C:13]4[C:30]([CH:29]=2)=[CH:31][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[CH:11][CH:12]=4)[CH:16]=3)[CH:20]=1)[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]
|


|
Name
|
7,14-dihydro-3,10-dinonylpentacene-5,12-dione
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)C=1C=CC=2CC3=CC=4C(C5=CC(=CC=C5CC4C=C3C(C2C1)=O)CCCCCCCCC)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
To this was added 11.4 grams of sodium borohydride
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
ADDITION
|
|
Details
|
3.0 grams of sodium borohydride was added
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 16 hours at room temperature
|
|
Duration
|
16 h
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting mixture was added 170 mL of acetic acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 60° C. for one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added 120 mL of concentrated hydrochloric acid
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
WAIT
|
|
Details
|
was continued at 60° C. for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCCCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |